molecular formula C11H14O3 B8621880 2-Hydroxyphenyl 2,2-dimethylpropanoate

2-Hydroxyphenyl 2,2-dimethylpropanoate

Cat. No.: B8621880
M. Wt: 194.23 g/mol
InChI Key: XAYGDRSDGBQVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyphenyl 2,2-dimethylpropanoate is an ester derivative featuring a phenolic hydroxyl group and a bulky 2,2-dimethylpropanoate (pivaloyl) moiety. It is commonly synthesized via esterification reactions involving 2-hydroxyphenol and pivaloyl chloride, though alternative methods, such as transesterification or hydrolysis of symmetric esters, have also been reported . The compound’s applications span organic synthesis intermediates, pharmaceutical precursors, and stabilizers in polymer chemistry due to its resistance to hydrolysis compared to less hindered esters.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2-hydroxyphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C11H14O3/c1-11(2,3)10(13)14-9-7-5-4-6-8(9)12/h4-7,12H,1-3H3

InChI Key

XAYGDRSDGBQVSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyphenyl 2,2-dimethylpropanoate typically involves the esterification of 1,2-benzenediol with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve cooling the reaction mixture to 0°C to control the exothermic nature of the reaction and then allowing it to warm to room temperature to complete the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The crude product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyphenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyphenyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The pivaloyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions. These interactions can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections provide a detailed comparison of 2-hydroxyphenyl 2,2-dimethylpropanoate with analogous esters, focusing on synthesis, yields, substituent effects, and physicochemical properties.

Hydroxyl Group Position and Hydrophilicity

The position of hydroxyl groups significantly impacts solubility and reactivity:

  • 4-Hydroxypentyl 2,2-dimethylpropanoate (CAS 138459-92-4) contains a hydroxyl group on the fourth carbon of a pentyl chain, enhancing hydrophilicity compared to the aromatic hydroxyl group in 2-hydroxyphenyl derivatives. This compound’s branched structure reduces water solubility but improves lipid compatibility .

Table 2: Solubility and Hydroxyl Group Influence

Compound Name Hydroxyl Position Solubility Profile
4-Hydroxypentyl derivative Aliphatic (C4) Moderate in water, high in lipids
2-Hydroxyphenyl derivative Aromatic (C2) Low in water, high in organics
Steric and Electronic Effects
  • Bulkier Esters: Compounds like 2-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-oxoethyl 2,2-dimethylpropanoate (184) (from Handbook of Hydroxyacetophenones) demonstrate extreme steric hindrance due to multiple tert-butyl groups, drastically reducing reactivity in nucleophilic substitutions compared to 2-hydroxyphenyl derivatives .
  • Electron-Withdrawing Substituents: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit lower yields due to reduced nucleophilicity. For example, (2-Bromopyridin-4-yl)formamido 2,2-dimethylpropanoate (30) achieved only 36% yield .

Key Research Findings

Synthetic Scalability: The 62% yield for 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate on a multigram scale highlights the practicality of pivaloyl esters in industrial applications .

Substituent-Driven Reactivity : Thiophene-containing esters (e.g., compound 17) outperform aromatic or aliphatic analogs in yield due to favorable electronic effects .

Stability Trade-offs : While pivaloyl esters resist hydrolysis, their steric bulk can hinder reactions requiring nucleophilic attack, as seen in carbamoyl derivatives .

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